1-Piperazineethanamine, 4-(2-pyrimidinyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

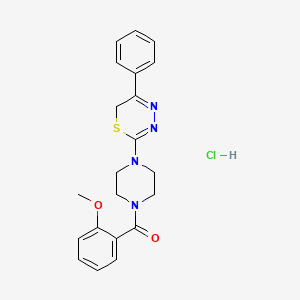

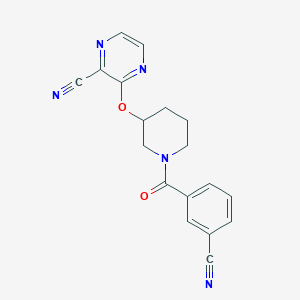

“1-Piperazineethanamine, 4-(2-pyrimidinyl)-” is a piperazine-based derivative . It has the molecular formula C8H12N4 . It is also known as 2-(1-Piperazinyl)pyrimidine .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-Piperazineethanamine, 4-(2-pyrimidinyl)-” can be represented by the InChI string: InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 . The molecular weight is 164.21 .科学研究应用

Monoamine Oxidase Inhibitors

A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and demonstrated selective inhibitory activity against monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters. These findings highlight the potential of these derivatives in developing treatments for disorders related to neurotransmitter imbalances, such as depression and anxiety (Kaya et al., 2017).

Pharmacological Activity

Piperazine derivatives, including those with the 4-(2-pyrimidinyl) moiety, have been extensively studied for their central pharmacological activities. They are known for activating the monoamine pathway, leading to their use in therapeutic applications as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Metabolism and Drug Development

The active metabolite of several psychoactive drugs, 1-(2-Pyrimidinyl)-piperazine, undergoes metabolism primarily by CYP2D6 in human liver microsomes. This knowledge is crucial for understanding drug interactions and optimizing therapeutic efficacy of medications that produce 1-(2-Pyrimidinyl)-piperazine as a metabolite (Raghavan et al., 2005).

Carbon Dioxide Capture

Piperazine compounds, due to their resistance to thermal degradation and oxidation, have shown significant promise in carbon dioxide capture applications. Their stability under high temperatures and pressures makes them suitable for efficient CO2 absorption processes, potentially contributing to environmental sustainability and industrial efficiency (Freeman et al., 2010).

Anticancer Activity

Novel N1-(indan-5-yl)amidrazones incorporating piperazines, including N-(pyrimidin-2-yl)piperazine, have been evaluated for their antitumor activity against breast cancer cells. These compounds, particularly those incorporating the 4-(2-pyrimidinyl) moiety, exhibit promising activity, underscoring the potential of piperazine derivatives in cancer treatment strategies (Daldoom et al., 2020).

未来方向

While specific future directions for “1-Piperazineethanamine, 4-(2-pyrimidinyl)-” are not available in the search results, research into the synthesis and applications of piperazine derivatives is ongoing. For instance, detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5/c11-2-5-14-6-8-15(9-7-14)10-12-3-1-4-13-10/h1,3-4H,2,5-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUDVIDIIXEFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperazineethanamine, 4-(2-pyrimidinyl)- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2769335.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)

![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2769344.png)

![N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide](/img/structure/B2769346.png)